![molecular formula C24H50O2 B14389674 2-[(Heptadecyloxy)methyl]hexan-1-OL CAS No. 88026-85-1](/img/structure/B14389674.png)
2-[(Heptadecyloxy)methyl]hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Heptadecyloxy)methyl]hexan-1-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, with a heptadecyloxy group attached to the second carbon of the hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptadecyloxy)methyl]hexan-1-OL can be achieved through several methods. One common approach involves the reaction of heptadecanol with hexanal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, which allow for precise control over reaction parameters and improved yield. The purification of the final product is typically achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Heptadecyloxy)methyl]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
2-[(Heptadecyloxy)methyl]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Heptadecyloxy)methyl]hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound’s hydrophobic heptadecyloxy group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexanol: A simpler alcohol with a hydroxyl group attached to a hexane chain.
2-Ethyl-1-hexanol: An alcohol with a similar structure but with an ethyl group attached to the hexane chain.
Uniqueness
2-[(Heptadecyloxy)methyl]hexan-1-OL is unique due to its heptadecyloxy group, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This structural feature sets it apart from simpler alcohols and contributes to its diverse applications in various fields.
Propriétés
Numéro CAS |
88026-85-1 |
|---|---|
Formule moléculaire |
C24H50O2 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
2-(heptadecoxymethyl)hexan-1-ol |
InChI |
InChI=1S/C24H50O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26-23-24(22-25)20-6-4-2/h24-25H,3-23H2,1-2H3 |
Clé InChI |
BFRSVZIMZOAGPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOCC(CCCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
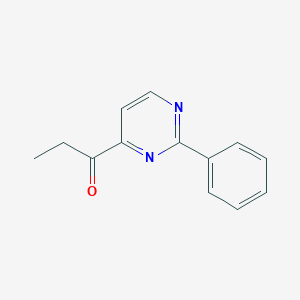
![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)
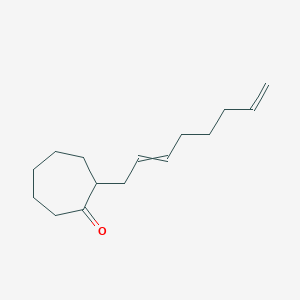
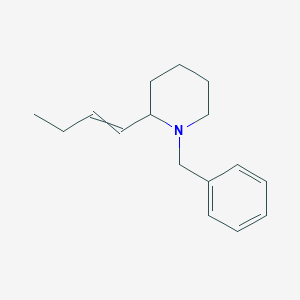
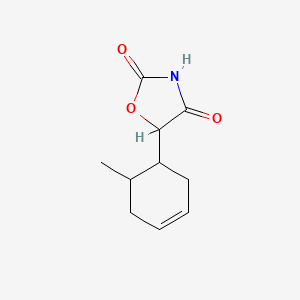
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)

![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
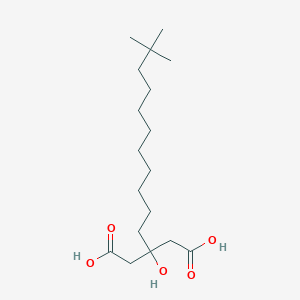
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)
